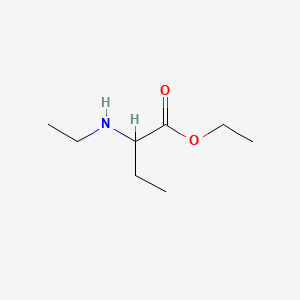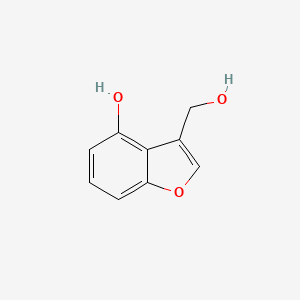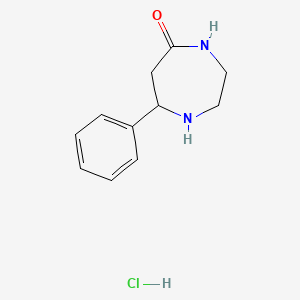
Baclofen-d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Baclofen-d4 (Major) is a biochemical used for proteomics research . It is a derivative of Baclofen, a lipophilic derivative of γ-aminobutyric acid (GABA), and is an orally active, selective metabotropic GABAB receptor (GABABR) agonist . The molecular formula of Baclofen-d4 (Major) is C10H8D4ClNO2 .
Synthesis Analysis
Baclofen’s synthesis has been described in various studies . One approach begins with 4-chlorobenzaldehyde . All reactions are carried out by the green method, which yields better results . Another study describes an efficient enantioselective synthesis of Baclofen, with key steps involving Ru (II)– (S)-BINAP catalyzed asymmetric hydrogenations of C-C and C-O groups .
Molecular Structure Analysis
The molecular formula of Baclofen-d4 (Major) is C10H8D4ClNO2 . This indicates that it contains 10 carbon atoms, 8 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.
Chemical Reactions Analysis
Baclofen, the parent compound of Baclofen-d4 (Major), has been shown to react with various derivatizing reagents to yield different colored products . These reactions are based on the primary amine group of Baclofen reacting with the reagents .
Physical And Chemical Properties Analysis
Baclofen-d4 (Major) has a molecular weight of 217.69 . It is a stable isotope labelled compound .
Mécanisme D'action
Baclofen-d4 (Major) is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABAB receptors, Baclofen causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neurotransmission .
Safety and Hazards
Baclofen, from which Baclofen-d4 (Major) is derived, is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitisation, skin sensitisation, reproductive toxicity, and specific target organ toxicity . It is toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Orientations Futures
Baclofen-d4 (Major) is used for proteomics research . Its future applications could be influenced by ongoing research into the properties and uses of Baclofen and its derivatives. For instance, Baclofen is being investigated for use in alcohol dependence and withdrawal . The outcomes of such research could potentially open up new avenues for the use of Baclofen-d4 (Major) in related areas of study.
Propriétés
IUPAC Name |
4-amino-3-(4-chlorophenyl)-2,2,4,4-tetradeuteriobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C([2H])([2H])N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)




![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)
![8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B585637.png)
![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)

![[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridin-3-yl]methanol](/img/structure/B585644.png)